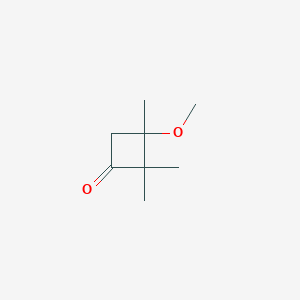
3-(Difluoromethoxy)azetidine hydrochloride
説明
3-(Difluoromethoxy)azetidine hydrochloride (3-DFMAH) is an organofluorine compound that has been used in chemical synthesis and in scientific research. It is an important building block in many chemical reactions and has been used to synthesize a variety of molecules. In addition, 3-DFMAH has been used in a variety of scientific research applications, including biochemical and physiological studies.
作用機序
The mechanism of action of 3-(Difluoromethoxy)azetidine hydrochloride is not well understood. However, it is believed that the fluorine-containing moiety of this compound is responsible for its activity. It is believed that the fluorine-containing moiety of this compound interacts with the active site of enzymes and proteins, leading to the inhibition of their activity. In addition, it is believed that the fluorine-containing moiety of this compound interacts with other molecules, such as small molecules and peptides, leading to the inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the activity of enzymes and proteins, leading to a decrease in their activity. In addition, it has been shown to interact with small molecules and peptides, leading to the inhibition of their activity. Furthermore, this compound has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The use of 3-(Difluoromethoxy)azetidine hydrochloride in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is available in a variety of forms. Second, it is relatively inexpensive compared to other fluorine-containing compounds. Third, it is relatively stable and has a relatively long shelf-life. However, there are some limitations to the use of this compound in laboratory experiments. First, it is not water-soluble and must be dissolved in an organic solvent. Second, it is not very soluble in most organic solvents. Third, it is not very stable in the presence of light and air.
将来の方向性
The future directions for 3-(Difluoromethoxy)azetidine hydrochloride research are numerous. First, further research is needed to better understand the mechanism of action of this compound. Second, further research is needed to understand the biochemical and physiological effects of this compound. Third, further research is needed to develop methods to improve the solubility and stability of this compound in various solvents. Fourth, further research is needed to develop methods to improve the synthesis of this compound. Fifth, further research is needed to develop methods to improve the efficacy of this compound in laboratory experiments. Finally, further research is needed to develop new applications of this compound in scientific research.
科学的研究の応用
3-(Difluoromethoxy)azetidine hydrochloride has been used in a variety of scientific research applications. For example, it has been used as a tool to study the effects of fluorine-containing compounds on biochemical and physiological processes. In addition, this compound has been used as a tool to study the mechanisms of enzyme inhibition and protein-ligand interactions. Furthermore, this compound has been used to synthesize a variety of molecules, such as inhibitors of protein-protein interactions and inhibitors of enzyme activity.
特性
IUPAC Name |
3-(difluoromethoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO.ClH/c5-4(6)8-3-1-7-2-3;/h3-4,7H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIKFEDNGUTEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1619991-11-5 | |
| Record name | 3-(difluoromethoxy)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[2-(Piperidin-4-yl)ethyl]pyridine](/img/structure/B1431822.png)

![4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B1431824.png)
![2-Chloro-1-{4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1431826.png)
![2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride](/img/structure/B1431827.png)

